REACTION_SMILES
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[CH2:17]([Cl:18])[Cl:19].[CH3:1][O:2][c:3]1[c:4]([CH2:15][OH:16])[cH:5][c:6]([O:13][CH3:14])[c:7]2[cH:8][cH:9][cH:10][cH:11][c:12]12>>[CH3:1][O:2][c:3]1[c:4]([CH:15]=[O:16])[cH:5][c:6]([O:13][CH3:14])[c:7]2[cH:8][cH:9][cH:10][cH:11][c:12]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(CO)c(OC)c2ccccc12
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Name
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Type
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product
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Smiles
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COc1cc(C=O)c(OC)c2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |